1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione
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Overview
Description
1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry . This compound features a quinazoline core with a 4-chlorophenyl and an oxoethyl group, making it a unique structure with potential pharmacological applications.
Safety and Hazards
Without specific toxicity data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, it should be handled with appropriate safety precautions. It’s also important to note that the presence of a chlorophenyl group could potentially make this compound hazardous to the environment .
Future Directions
The future research directions for this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. Given the wide range of activities exhibited by similar compounds, it could be of interest in the development of new pharmaceuticals .
Preparation Methods
The synthesis of 1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and ethyl anthranilate.
Formation of Intermediate: The intermediate is formed by reacting 4-chlorobenzaldehyde with ethyl anthranilate under acidic conditions to yield 2-(4-chlorophenyl)-2-oxoethyl anthranilate.
Cyclization: The intermediate undergoes cyclization in the presence of a base, such as sodium ethoxide, to form the quinazoline ring.
Final Product:
Chemical Reactions Analysis
1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group, forming hydroxy derivatives.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives
Scientific Research Applications
1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent for diseases like Alzheimer’s and Parkinson’s.
Pharmaceutical Development: The compound serves as a lead molecule for the development of new drugs targeting specific receptors and enzymes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer cell proliferation.
Receptor Binding: It binds to specific receptors on the cell surface, modulating cellular responses and pathways involved in disease progression.
Pathway Modulation: The compound affects various cellular pathways, including apoptosis, cell cycle regulation, and DNA repair mechanisms.
Comparison with Similar Compounds
1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione can be compared with other quinazoline derivatives:
2-(4-bromophenyl)-quinazolin-4(3H)-one: This compound exhibits similar biological activities but differs in the substitution pattern on the phenyl ring.
2-(4-chlorophenyl)-quinazolin-4(3H)-one: It shares the 4-chlorophenyl group but lacks the oxoethyl and ethyl groups, resulting in different pharmacological properties.
1,2,4-Triazole Derivatives: These compounds have a different core structure but exhibit similar biological activities, such as antimicrobial and anticancer properties.
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethylquinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-2-20-17(23)14-5-3-4-6-15(14)21(18(20)24)11-16(22)12-7-9-13(19)10-8-12/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYALKBYAIQMQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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